molecular formula C12H24N2O2S B13923167 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea CAS No. 32428-86-7

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea

Cat. No.: B13923167
CAS No.: 32428-86-7
M. Wt: 260.40 g/mol
InChI Key: GCWWUDJEVIFPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea, with the CAS registry number 32428-86-7 , is a thiourea derivative supplied for research and development purposes. This compound is defined by the molecular formula C12H24N2O2S and a molecular weight of 284.40 g/mol . Its structure features a cyclohexyl group and a (3-(2-hydroxyethoxy)propyl) group attached to a thiourea core, which is known for its versatile ligating properties due to the presence of sulfur and nitrogen atoms . Thiourea derivatives represent a significant area of investigation in medicinal and organic chemistry, serving as key intermediates in synthesis and possessing a broad spectrum of reported biological activities . Researchers are exploring this family of compounds for applications including antibacterial , antioxidant , and anticancer agents . The specific research value of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea may be derived from its potential to coordinate with various metal centers to form stable complexes, which are often studied for their enhanced biological activity and chemical properties . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

32428-86-7

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(2-hydroxyethoxy)propyl]thiourea

InChI

InChI=1S/C12H24N2O2S/c15-8-10-16-9-4-7-13-12(17)14-11-5-2-1-3-6-11/h11,15H,1-10H2,(H2,13,14,17)

InChI Key

GCWWUDJEVIFPGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NCCCOCCO

Origin of Product

United States

Preparation Methods

Preparation via Dithiocarbamate Salt and Alkylation

  • Step 1: Formation of Sodium Dithiocarbamate Salt
    Cyclohexylamine is reacted with carbon disulfide in the presence of sodium hydroxide in water, producing sodium N-cyclohexyldithiocarbamate.

  • Step 2: Alkylation with a Hydroxyethoxypropyl Derivative
    The sodium dithiocarbamate salt is then treated with an alkylating agent containing the 3-(2-hydroxyethoxy)propyl moiety, such as 3-(2-hydroxyethoxy)propyl chloride or a suitable ester. This reaction proceeds under stirring at controlled temperatures (often below 50 °C) to avoid decomposition.

  • Step 3: Isolation and Purification
    The resulting thiourea derivative precipitates out or is extracted using organic solvents. It is then purified by recrystallization from solvent mixtures like isopropanol/water or benzene/gasoline mixtures.

Alternative Method: Reaction of Amines with Isothiocyanates

  • Step 1: Synthesis of 3-(2-hydroxyethoxy)propyl Isothiocyanate
    This intermediate can be prepared by reacting the corresponding amine with thiophosgene or other suitable reagents.

  • Step 2: Nucleophilic Addition
    Cyclohexylamine is reacted with the 3-(2-hydroxyethoxy)propyl isothiocyanate in an appropriate solvent (e.g., ethanol or aqueous medium) at room temperature or slightly elevated temperatures to yield the target thiourea.

  • Step 3: Purification
    The product is isolated by filtration or extraction and purified by recrystallization.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Water, ethanol, isopropanol, benzene mixtures Choice depends on solubility and safety
Temperature 0–60 °C Controlled to prevent side reactions
Reaction Time 1–4 hours Monitored by TLC or other analytical methods
pH Slightly alkaline (pH 8–10) Ensures formation of dithiocarbamate salt
Molar Ratios Amine : CS2 : Alkylating agent = 1:1:1 Stoichiometric balance for optimal yield
Purification Method Recrystallization, vacuum filtration Solvent choice affects purity and yield

Example Synthesis Data from Related Thiourea Derivatives

Compound Starting Materials Yield (%) Melting Point (°C) Purification Solvent
N,N'-di-n-butyl-thiourea n-Butylamine, CS2, sodium chloroacetate 85 63–64 Benzene/gasoline (1:2)
N,N'-di-n-octyl-thiourea n-Octylamine, CS2, 1,3-propanesultone 78 52–53 Isopropanol/water (4:1)
N,N'-di-n-dodecyl-thiourea n-Dodecylamine, CS2, sodium hydroxide 80 Not specified Not specified

Analytical and Research Findings

  • The reaction proceeds via initial formation of an isothiocyanic acid ester intermediate under alkaline conditions, which then reacts with the amine to form the thiourea derivative.

  • The use of aqueous media and low temperatures reduces side reactions and facilitates isolation of crystalline products.

  • Purification by recrystallization from mixed solvents improves product purity and yield.

  • The described methods are adaptable to thioureas bearing hydroxyalkyl substituents, such as the 3-(2-hydroxyethoxy)propyl group in the target compound.

Summary Table of Preparation Methodology for 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea

Step Reagents/Conditions Outcome/Notes
Formation of dithiocarbamate salt Cyclohexylamine + CS2 + NaOH in water, stir at 0–25 °C Sodium N-cyclohexyldithiocarbamate formed
Alkylation Addition of 3-(2-hydroxyethoxy)propyl chloride or ester, stir at 25–50 °C Thiourea derivative formed
Isolation Cooling, filtration or extraction Crude product obtained
Purification Recrystallization from isopropanol/water or benzene mixtures Pure 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea

Chemical Reactions Analysis

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Scientific Research Applications

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

1-Cyclohexyl-3-(3-methoxypropyl)-1-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea

  • Key Differences: Substitution: The propyl chain bears a methoxy group instead of a 2-hydroxyethoxy group. Additional Group: A bulky 8-methyl-2-oxoquinolinylmethyl moiety is attached to the thiourea nitrogen.
  • The quinolinylmethyl group introduces aromaticity and steric bulk, likely improving target binding specificity (e.g., enzyme inhibition) .

1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea

  • Key Differences :
    • Substituents: An imidazole ring (basic, hydrogen-bonding) and dimethoxyphenyl group (electron-rich, hydrophobic).
  • Impact :
    • The imidazole enhances solubility in physiological pH and enables interactions with metalloenzymes.
    • Dimethoxyphenyl contributes to π-π stacking and hydrophobic interactions, as seen in its potency as a glutaminyl cyclase inhibitor (IC₅₀ in nM range) .

1-Cyclohexyl-3-phenylthiourea

  • Key Differences :
    • Simplified Structure: A phenyl group replaces the hydroxyethoxypropyl chain.
  • Impact :
    • Increased hydrophobicity due to the aromatic ring, reducing aqueous solubility.
    • Lacking the hydroxyl group, this compound may exhibit weaker hydrogen-bonding interactions, limiting its utility in polar biological environments .

Physicochemical and Analytical Properties

Property 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea 1-Cyclohexyl-3-phenylthiourea 1-(3-Imidazolylpropyl)-3-(3,4-dimethoxyphenyl)thiourea
Molecular Weight 272.40 g/mol 250.38 g/mol 362.45 g/mol
Polarity Moderate (HPLC retention: Newcrom R1 column) High (hydrophobic) Moderate (imidazole enhances polarity)
Key Functional Groups Hydroxyl, thiourea Phenyl, thiourea Imidazole, dimethoxyphenyl, thiourea
Solubility Likely polar aprotic solvents Low in water Enhanced in aqueous buffers (imidazole)

Biological Activity

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antiviral activities, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H23N2O2S\text{C}_{14}\text{H}_{23}\text{N}_{2}\text{O}_{2}\text{S}

Antibacterial Activity

Thiourea derivatives, including 1-cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea, have shown significant antibacterial properties. A study highlighted the minimum inhibitory concentration (MIC) of various thiourea compounds against common pathogens:

CompoundPathogenMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024
Compound CS. typhi4530
Compound DK. pneumoniae5519

These results indicate that thiourea derivatives can be as effective as standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied, with findings suggesting that they can inhibit cancer cell proliferation through various mechanisms. The following table summarizes the IC50 values for different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thioureaMCF-7 (breast cancer)10
Compound EPC-3 (prostate cancer)15
Compound FHCT116 (colon cancer)12

The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .

Antiviral Activity

Research on the antiviral activity of thiourea derivatives has revealed promising results against various viral pathogens. For instance, a study assessed the anti-HCV activity of several thiourea compounds:

CompoundVirusEC50 (µg/mL)
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thioureaHepatitis C Virus25
Compound GHIV30

These findings suggest that this compound may inhibit viral replication, making it a candidate for further antiviral research .

The biological activity of 1-cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is attributed to its ability to interact with specific molecular targets. Studies have indicated that thiourea derivatives may induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and angiogenesis. For example, the compound was shown to increase lactate dehydrogenase (LDH) levels in treated MCF-7 cells, indicating cell membrane damage and subsequent cytotoxicity .

Case Studies

A notable case study involved the treatment of human leukemia cell lines with thiourea derivatives, where one derivative exhibited an IC50 value as low as 1.50 µM, demonstrating potent anticancer effects. Additionally, the compound's efficacy was compared to other known anticancer agents, revealing superior activity against certain cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.